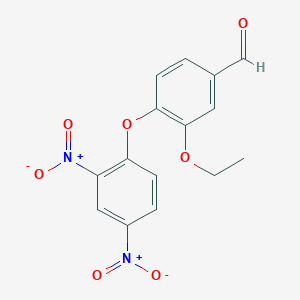

![molecular formula C11H13N3S2 B2819723 5-[(2,4-Dimethylbenzyl)thio]-1,3,4-thiadiazol-2-amine CAS No. 302566-89-8](/img/structure/B2819723.png)

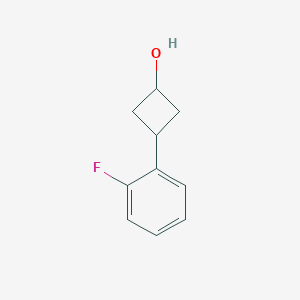

5-[(2,4-Dimethylbenzyl)thio]-1,3,4-thiadiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-[(2,4-Dimethylbenzyl)thio]-1,3,4-thiadiazol-2-amine (DMTDA) is a synthetic molecule belonging to the thiadiazole family. It is a white crystalline solid that is soluble in organic solvents and has a variety of applications in scientific research. DMTDA has been used in the synthesis of organic compounds, as a reagent in organic synthesis, and as a ligand in coordination chemistry. In addition, DMTDA has been used as a catalyst in the synthesis of polymers and in the study of enzyme-catalyzed reactions.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antiproliferative Properties

A series of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine were synthesized to investigate their biological activities. These compounds, particularly compound 3A, exhibited high DNA protective ability against oxidative stress and showed strong antimicrobial activity against S. epidermidis. Moreover, compound 3A demonstrated cytotoxicity on PC-3 and MDA-MB-231 cancer cell lines, indicating its potential for chemotherapy applications with minimal cytotoxicity against cancer cells (Gür et al., 2020).

Structural Analysis

The crystal structure of a related compound, 5-(2′-Aminophenyl)-2-dimethylamino-1,3,4-thiadiazole, was determined, providing insights into its molecular configuration and the potential for forming stable frameworks through hydrogen bonding (Malinovskii et al., 2000).

Synthesis and Characterization

The synthesis of 5-Phenyl-1,3,4-thiadiazole-2-amine and its incorporation into heterocyclic azodyes were explored. These synthesized compounds were characterized for their biological activity, indicating the versatility of the thiadiazole moiety in creating biologically active compounds (Kumar et al., 2013).

Acetylcholinesterase-Inhibition Activities

A study on 5-benzyl-1,3,4-thiadiazol-2-amine derivatives revealed their potential as acetylcholinesterase inhibitors, with one derivative showing significant inhibition activity. This suggests a potential application in treating diseases like Alzheimer's (Zhu et al., 2016).

Quantum Chemical and Molecular Dynamics Simulation

Research into the corrosion inhibition performances of thiadiazole derivatives against iron corrosion used quantum chemical parameters and molecular dynamics simulations to predict their effectiveness. This demonstrates the utility of thiadiazole compounds in industrial applications beyond biomedical research (Kaya et al., 2016).

Anticancer Activity

N-benzylidene-5-phenyl-1,3,4-thiadiazol-2-amine derivatives were synthesized and evaluated for their anticancer activity, showing promise as anticancer agents with significant effects on tumor volume and viable cell count in experimental models (Naskar et al., 2015).

Eigenschaften

IUPAC Name |

5-[(2,4-dimethylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3S2/c1-7-3-4-9(8(2)5-7)6-15-11-14-13-10(12)16-11/h3-5H,6H2,1-2H3,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRMFFRHXTHQLBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CSC2=NN=C(S2)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(2,4-Dimethylbenzyl)thio]-1,3,4-thiadiazol-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorophenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2819642.png)

![2-Hydrazinyl-5-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2819646.png)

![N-butan-2-yl-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2819647.png)

![2-(3-chlorophenyl)-8-ethoxychromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2819653.png)

![8-(4-Chlorobenzoyl)-6-[(4-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2819656.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2819659.png)